

## 1H NMR spectrum of 2-Bromo-6nitrobenzaldehyde

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Compound of Interest		
Compound Name:	2-Bromo-6-nitrobenzaldehyde	
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An In-depth Technical Guide to the <sup>1</sup>H NMR Spectrum of **2-Bromo-6-nitrobenzaldehyde** 

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of **2-Bromo-6-nitrobenzaldehyde**. Due to the limited availability of experimentally verified spectral data for this specific compound in the public domain, this guide presents a comprehensive prediction of the ¹H NMR spectrum. These predictions are based on established principles of nuclear magnetic resonance spectroscopy and a comparative analysis of structurally analogous compounds. This document is intended to serve as a valuable resource for the characterization and quality control of **2-Bromo-6-nitrobenzaldehyde** in a research and development setting.

### Predicted <sup>1</sup>H NMR Spectral Data

The  $^1$ H NMR spectrum of **2-Bromo-6-nitrobenzaldehyde** is predicted to exhibit four distinct signals. The chemical shifts ( $\delta$ ) are influenced by the electronic effects of the substituents on the benzene ring. The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The aromatic protons will display a splitting pattern characteristic of a 1,2,3-trisubstituted benzene ring. The electron-withdrawing nature of the nitro group and the bromine atom will cause the aromatic protons to resonate at relatively downfield chemical shifts.

The predicted quantitative <sup>1</sup>H NMR data for **2-Bromo-6-nitrobenzaldehyde** in a deuterated chloroform (CDCl<sub>3</sub>) solvent are summarized in the table below.



Proton Label	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Integration
H-a (Aldehyde)	~10.4	Singlet (s)	-	1H
H-5	~8.2	Doublet of doublets (dd)	J≈8.0, 1.2	1H
H-4	~7.8	Triplet (t)	J≈8.0	1H
H-3	~8.0	Doublet of doublets (dd)	J≈8.0, 1.2	1H

# Experimental Protocol for <sup>1</sup>H NMR Spectrum Acquisition

This section provides a detailed methodology for acquiring the <sup>1</sup>H NMR spectrum of **2-Bromo-6-nitrobenzaldehyde**.

#### 2.1. Sample Preparation

- Dissolution: Accurately weigh approximately 5-10 mg of 2-Bromo-6-nitrobenzaldehyde and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

#### 2.2. NMR Spectrometer Setup and Data Acquisition

• Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, for optimal signal resolution.



- Shimming: Perform shimming of the magnetic field to achieve homogeneity and obtain sharp, well-resolved spectral lines.
- Acquisition Parameters:
  - Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient for a 1D <sup>1</sup>H NMR spectrum.
  - Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
  - Number of Scans: Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
  - Relaxation Delay: Employ a relaxation delay of 1-2 seconds between pulses to ensure complete relaxation of the protons.
  - Acquisition Time: Set the acquisition time to be at least 3-4 seconds to ensure good digital resolution.
  - Temperature: Maintain a constant temperature, typically 298 K (25 °C), throughout the experiment.

#### 2.3. Data Processing

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.
- Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.
- Integration and Peak Picking: Integrate all the signals to determine the relative number of protons. Identify the chemical shift of each peak and determine the coupling constants from the splitting patterns.



## Visualization of Molecular Structure and Proton Couplings

The following diagrams illustrate the chemical structure of **2-Bromo-6-nitrobenzaldehyde** and the predicted coupling interactions between the aromatic protons.

Caption: Chemical structure of **2-Bromo-6-nitrobenzaldehyde**.

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